molecular formula C6H12ClNO B1376301 5-Azaspiro[2.4]heptan-7-ol hydrochloride CAS No. 1152110-85-4

5-Azaspiro[2.4]heptan-7-ol hydrochloride

Cat. No.: B1376301
CAS No.: 1152110-85-4
M. Wt: 149.62 g/mol
InChI Key: YLIIGIXSYBKPGM-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Synthesis and Medicinal Chemistry

The introduction of a spirocyclic scaffold into a molecule can profoundly influence its properties and biological activity. researchgate.netnih.gov One of the primary advantages of these systems is their ability to increase the fraction of sp³ hybridized carbon atoms, a characteristic that often correlates with improved physicochemical properties for drug candidates. bldpharm.com Shifting from planar, aromatic structures to more three-dimensional molecules can lead to enhanced solubility, better metabolic stability, and a more favorable pharmacokinetic profile. tandfonline.com

The rigid nature of the spirocyclic framework can also lock the conformation of a molecule, which can optimize the orientation of functional groups for binding to biological targets. This conformational restriction can lead to improved potency and selectivity of a drug candidate, minimizing off-target effects. tandfonline.com Furthermore, the novelty of spirocyclic structures provides an opportunity to explore new chemical space and develop novel intellectual property. researchgate.net The unique spatial arrangement of substituents on a spirocyclic core allows for a more precise interaction with the three-dimensional binding sites of proteins.

Overview of Azaspiro[2.4]heptane Scaffold Derivatives in Chemical Research

Within the diverse family of spirocycles, the Azaspiro[2.4]heptane scaffold has emerged as a particularly promising motif in medicinal chemistry. This framework, consisting of a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring through a common carbon atom, serves as a versatile building block for the synthesis of a wide array of derivatives with interesting biological activities.

Research into Azaspiro[2.4]heptane derivatives has revealed their potential to interact with a variety of biological targets. For instance, derivatives of this scaffold have been investigated as potent and selective antagonists for the dopamine (B1211576) D3 receptor, which is a target for the treatment of various central nervous system disorders. The rigid spirocyclic core is thought to contribute to the high affinity and selectivity of these compounds.

Furthermore, the Azaspiro[2.4]heptane motif has been incorporated into molecules targeting the orexin (B13118510) receptors, which play a role in regulating sleep and wakefulness. The unique three-dimensional shape of the scaffold allows for optimal presentation of pharmacophoric groups to these receptors.

Beyond direct therapeutic applications, derivatives of the Azaspiro[2.4]heptane scaffold are also valuable intermediates in the synthesis of more complex molecules. For example, chiral 5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the synthesis of certain antiviral agents used in the treatment of Hepatitis C virus (HCV) infection. google.com Similarly, the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane has been explored as a crucial component for the development of novel quinolone antibacterial agents. nih.gov

A significant development in the synthesis of specific derivatives is the preparation of chiral (-)-5-azaspiro[2.4]heptan-7-ol. A Chinese patent discloses a method for its synthesis, highlighting its role as an important intermediate for a single isomer drug. google.com The method involves chemical resolution utilizing the hydroxyl group on the chiral carbon, offering a scalable route to this enantiopure building block. google.com This underscores the growing importance of the Azaspiro[2.4]heptane scaffold and its derivatives in the pharmaceutical industry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.4]heptan-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-5-3-7-4-6(5)1-2-6;/h5,7-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIIGIXSYBKPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152110-85-4
Record name 5-azaspiro[2.4]heptan-7-ol hydrochloride
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Stereochemical Considerations and Enantiomeric Forms of 5 Azaspiro 2.4 Heptan 7 Ol Hydrochloride

Absolute and Relative Configuration of 5-Azaspiro[2.4]heptan-7-ol Stereoisomers

The precise three-dimensional arrangement of atoms at a stereogenic center is known as the absolute configuration. For a molecule like 5-Azaspiro[2.4]heptan-7-ol, which contains multiple chirality centers, there exist several stereoisomers. The primary chiral centers are the spiro carbon atom (C4, where the cyclopropane (B1198618) and pyrrolidine (B122466) rings meet) and the carbon atom bearing the hydroxyl group (C7). The presence of these two stereocenters gives rise to four possible stereoisomers: (4R, 7R), (4S, 7S), (4R, 7S), and (4S, 7R).

The absolute configuration of a specific enantiomer is typically assigned using the Cahn-Ingold-Prelog (R/S) notation system. Determining the absolute configuration of an actual sample can be achieved through methods like X-ray crystallography or by inference from chemical reactions with known stereochemical outcomes. For instance, the enantioselective synthesis of related compounds, such as (S)-7-amino-5-azaspiro[2.4]heptane, is achieved through processes like highly effective asymmetric hydrogenation, which yields a specific stereoisomer.

Relative configuration describes the arrangement of substituents in relation to each other within the same molecule, often denoted as cis or trans. In the context of 5-Azaspiro[2.4]heptan-7-ol, this would refer to the spatial relationship between the hydroxyl group at C7 and the cyclopropane ring relative to the plane of the five-membered pyrrolidine ring. The stereochemistry of synthetic reactions, such as rhodium-catalyzed cyclopropanations, can be highly diastereoselective, preferentially forming one relative configuration over another.

Enantiopurity and Chiral Resolution Strategies for Azaspiro[2.4]heptane Scaffolds

The biological importance of many molecules containing the azaspiro[2.4]heptane core, such as the antiviral agent ledipasvir, necessitates that they are synthesized in an enantiomerically pure form. Consequently, significant research has focused on developing strategies to obtain high enantiopurity, either through chiral resolution of racemic mixtures or, more commonly, through enantioselective synthesis.

Enantioselective Synthesis

Asymmetric synthesis aims to create a single, desired enantiomer directly. Several powerful methods have been developed for the azaspiro[2.4]heptane scaffold.

Rhodium-Catalyzed Cyclopropanation: This is a key method for constructing the spirocyclopropane motif with high stereocontrol. The use of chiral dirhodium tetracarboxylate catalysts, such as Rh₂(S-p-PhTPCP)₄, in the reaction of exocyclic olefins with donor/acceptor carbenes can yield azaspiro[n.2]alkanes with excellent enantioselectivity and diastereoselectivity. Computational studies suggest that the stereoselectivity is governed by how the substrate fits into the chiral pocket created by the catalyst's ligands. This approach has been shown to achieve high yields and enantiomeric excess (ee) values, often exceeding 90% ee.

Asymmetric Hydrogenation: Another highly effective strategy involves the asymmetric hydrogenation of prochiral precursors. For example, the synthesis of an intermediate for (S)-7-amino-5-azaspiro[2.4]heptane was achieved with up to 98.7% ee using a [RuCl(benzene)(S)-SunPhos]Cl catalyst. This method provides a reliable route to enantiomerically enriched spirocyclic amines.

The table below summarizes key findings from enantioselective strategies for related azaspiro scaffolds.

MethodCatalyst/ReagentSubstrate TypeEnantiomeric Excess (ee)Reference
Rhodium-Catalyzed CyclopropanationRh₂(S-p-PhTPCP)₄Symmetrical Azacyclomethylidenes90-99%,
Asymmetric Hydrogenation[RuCl(benzene)(S)-SunPhos]ClProtected Aminoacetocyclopropanesup to 98.7%,
Phase-Transfer CatalysisChinchonidine-derived catalystImine analogue of glycineNot specified

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture, which involves separating the two enantiomers. This can be accomplished by various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. While effective, this method is often less efficient than enantioselective synthesis as the maximum theoretical yield for the desired enantiomer is 50%.

Advanced Synthetic Methodologies for 5 Azaspiro 2.4 Heptan 7 Ol Hydrochloride and Its Core Scaffold

Strategies for the Construction of the Azaspiro[2.4]heptane Framework

The synthesis of the azaspiro[2.4]heptane core relies on several key strategic approaches that build the characteristic fused cyclopropane (B1198618) and pyrrolidine (B122466) rings. These methods range from direct cyclopropanation of proline precursors to more complex intramolecular cyclizations and rearrangement reactions.

Cyclopropanation is a cornerstone for creating the spirocyclic junction of the azaspiro[2.4]heptane system. A prevalent method involves the treatment of a 4-exocyclic methylene-substituted proline derivative with a metal carbenoid. google.com The Simmons-Smith reaction and its variations, such as using diethylzinc with diiodomethane (Et₂Zn/CH₂I₂) or chloroiodomethane (Et₂Zn/ClCH₂I), are frequently employed for this transformation. google.comresearchgate.net

One specific, high-yield synthesis of a key intermediate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, begins with an N-Boc protected 4-methyleneproline derivative. mdpi.com This precursor undergoes dibromopropanation, followed by a subsequent debromination step using hydrogenolysis, to form the desired cyclopropane ring. mdpi.com Other established cyclopropanation methods reported for synthesizing similar azaspiro[n.2]alkanes include the Corey-Chaykovsky reaction. nih.gov

Transition metal-catalyzed reactions offer another powerful route. Dirhodium tetracarboxylate catalysts, for instance, can effectively mediate the cyclopropanation of exocyclic olefins with donor/acceptor carbenes to generate the azaspiro[n.2]alkane structure. nih.gov

Intramolecular cyclization provides a versatile strategy for forming the heterocyclic portion of the azaspiro[2.4]heptane framework. One such approach is ring-closing metathesis, which can be used to construct the pyrrolidine ring from an appropriate diene precursor. nih.gov Other relevant strategies that have been successfully applied to the synthesis of related azaspiro compounds include intramolecular 1,3-dipolar cycloadditions and tandem reactions like the intramolecular Prins cyclization/Schmidt reaction. sci-hub.seresearchgate.net

In a specific route toward the azaspiro[2.4]heptane scaffold, a key step involves the intramolecular alkylation of a glycine imine analog. mdpi.com After an initial intermolecular alkylation, the resulting intermediate undergoes a spontaneous intramolecular cyclization to yield a 4-methyleneproline derivative, which serves as a direct precursor for subsequent cyclopropanation. mdpi.com

Ring expansion and rearrangement reactions represent a more complex but powerful approach to constructing cyclic systems. These reactions are often driven by the thermodynamic benefit of relieving ring strain in smaller rings (like cyclobutane) and forming more stable carbocation intermediates. chemistrysteps.com

A conceptually related strategy involves a gold(I)-catalyzed reaction of yne-methylenecyclopropanes. pku.edu.cn This process proceeds through an initial cyclopropanation followed by C-C bond cleavage and a Wagner-Meerwein rearrangement to expand the ring system. pku.edu.cn While not directly applied to 5-azaspiro[2.4]heptan-7-ol, this methodology demonstrates the potential of using rearrangement cascades to build complex scaffolds. Another approach involves the cyclopropanation of cyclic silyl enol ethers with bromoform, where the resulting dibromocyclopropanes can be prompted to undergo ring expansion by treatment with a silver(I) salt. ethz.ch

Stereoselective and Asymmetric Synthesis of 5-Azaspiro[2.4]heptan-7-ol and its Enantiomers

Given that most pharmaceutical targets are chiral, the development of stereoselective and asymmetric syntheses is crucial for producing enantiomerically pure compounds. wikipedia.org This ensures the desired biological activity while minimizing potential off-target effects. researchgate.net

The use of chiral catalysts is a highly efficient method for achieving stereocontrol. A key intermediate for the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane is produced via a highly effective asymmetric hydrogenation. nih.gov This reaction employs a ruthenium complex, [RuCl(benzene)(S)-SunPhos]Cl, as the catalyst to achieve high enantioselectivity. nih.gov

SubstrateProtecting Group (PG)Enantiomeric Excess (ee)
Ethyl 1-(2-aminoaceto)cyclopropanecarboxylateBoc98.7%
Ethyl 1-(2-aminoaceto)cyclopropanecarboxylateCbz97.5%
Ethyl 1-(2-aminoaceto)cyclopropanecarboxylateFmoc96.3%

Data sourced from a study on asymmetric hydrogenation for the synthesis of a key intermediate for (S)-7-amino-5-azaspiro[2.4]heptane. nih.gov

Similarly, rhodium-catalyzed cyclopropanations have been optimized for both diastereoselectivity and enantioselectivity. The choice of the chiral ligand on the dirhodium catalyst is critical. Studies have shown that the catalyst Rh₂(S-pPhTPCP)₄ provides superior results compared to other C₄-symmetric phthalimido-derived catalysts for the cyclopropanation of exocyclic olefins. nih.gov

CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
Rh₂(S-PTTL)₄2.4:186%
Rh₂(S-PTAD)₄1.2:170%
Rh₂(S-PTPA)₄1.3:179%
Rh₂(S-pPhTPCP)₄ 11:1 99%

Catalyst optimization data for the rhodium-catalyzed synthesis of an azaspiro[n.2]alkane. nih.gov

Phase-transfer catalysis also offers a route to stereocontrol. In the synthesis of a 4-methyleneproline precursor, a chinchonidine-derived catalyst was used for a double allylic alkylation, achieving a 95:5 enantiomeric ratio. mdpi.com Furthermore, engineered carbene transferase enzymes have been developed for the stereodivergent cyclopropanation of N-heterocycles, allowing for the synthesis of different stereoisomers with high precision. chemrxiv.orgchemrxiv.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. researchgate.net While specific examples detailing the use of chiral auxiliaries for the direct synthesis of 5-azaspiro[2.4]heptan-7-ol are not prominent, the principle is widely demonstrated in the formation of other complex spirocycles.

For instance, the enantioselective synthesis of spiro[pyrrolidone-3,3′-oxoindoles] has been achieved using a bicyclic lactam as a chiral auxiliary. aragen.comresearchgate.net This auxiliary controls the diastereoselectivity of a nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of a quaternary stereocenter with excellent control. aragen.com

EntryBaseTemperature (°C)Diastereomeric Ratio (d.r.)
1K₂CO₃2570:30
2Cs₂CO₃2570:30
3LiHMDS-78 to -2099:1
4NaHMDS-78 to -2099:1
5KHMDS-78 to -2099:1

Data on the diastereoselective SNAr reaction controlled by a chiral bicyclic lactam auxiliary. researchgate.net

Well-established auxiliaries, such as Evans's oxazolidinones, are frequently used to control the stereochemistry of alkylation and aldol reactions, which are fundamental steps in the synthesis of complex molecules containing multiple stereocenters. wikipedia.org These proven methodologies provide a strategic blueprint for controlling stereochemistry during the formation of the 5-azaspiro[2.4]heptane scaffold and its derivatives.

Functionalization and Derivatization of the 5-Azaspiro[2.4]heptan-7-ol Scaffold

The versatility of the 5-azaspiro[2.4]heptan-7-ol scaffold lies in its amenability to a variety of chemical transformations. These modifications are crucial for fine-tuning the physicochemical properties and biological activity of the resulting molecules.

N-Alkylation and N-Functionalization Strategies

The secondary amine in the 5-azaspiro[2.4]heptane core is a prime site for functionalization. N-alkylation and N-acylation are common strategies to introduce a wide range of substituents, thereby modulating the compound's polarity, basicity, and interaction with biological targets.

Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base, can be employed to introduce simple alkyl groups. For instance, the synthesis of 5-methyl-5-azaspiro[2.4]heptan-7-ol and 5-ethyl-5-azaspiro[2.4]heptan-7-ol has been reported. More complex substituents can be introduced via reductive amination or by coupling with various electrophiles.

N-acylation, through the reaction with acyl chlorides or anhydrides, provides access to a diverse set of amide derivatives. Furthermore, the nitrogen atom can be incorporated into more complex heterocyclic systems, expanding the chemical space accessible from this scaffold. A notable example is the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane derivatives, which serve as key intermediates in the synthesis of complex molecules.

Reagent/ConditionProduct TypeReference
Alkyl Halide, BaseN-Alkyl-5-azaspiro[2.4]heptan-7-ol
Aldehyde/Ketone, Reducing AgentN-Alkyl-5-azaspiro[2.4]heptan-7-ol
Acyl Chloride/AnhydrideN-Acyl-5-azaspiro[2.4]heptan-7-ol
Boc-anhydrideN-Boc-5-azaspiro[2.4]heptan-7-ol

Substitutions at the Spiro Ring System

Modification of the spirocyclic core of 5-azaspiro[2.4]heptan-7-ol allows for the introduction of substituents that can influence the molecule's conformation and steric profile. These substitutions can be challenging due to the inherent stability of the cyclopropane and pyrrolidine rings.

One reported modification involves the introduction of fluorine atoms. For example, 7,7-difluoro-5-azaspiro[2.4]heptane has been synthesized, demonstrating that the positions on the pyrrolidine ring can be functionalized. Such fluorination can significantly impact the compound's metabolic stability and binding affinity. While specific examples of direct substitution on the 5-azaspiro[2.4]heptan-7-ol scaffold are limited in publicly available literature, methodologies developed for related spirocyclic systems could potentially be adapted.

Position of SubstitutionType of SubstitutionSynthetic Method
C7Gem-difluorinationNot specified

Synthesis of Key Intermediates for Complex Molecule Construction

The 5-azaspiro[2.4]heptane scaffold is a crucial component in several biologically active molecules, including antiviral and antibacterial agents. Specific derivatives of 5-azaspiro[2.4]heptan-7-ol serve as key intermediates in the synthesis of these complex drugs.

A prominent example is the use of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a derivative of the core scaffold, in the industrial synthesis of the hepatitis C virus (HCV) NS5A inhibitor, ledipasvir. google.com This highlights the importance of this scaffold in the development of antiviral therapies.

Furthermore, chiral 7-amino-5-azaspiro[2.4]heptane derivatives are key intermediates in the synthesis of potent quinolone antibacterial agents. nih.govnih.gov For instance, novel (fluorocyclopropyl)quinolones incorporating a 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] moiety have shown significant antibacterial activity against a range of pathogens. nih.gov The synthesis of these complex antibacterial agents relies on the availability of enantiomerically pure 5-azaspiro[2.4]heptane intermediates.

Target Molecule ClassKey IntermediateTherapeutic Area
HCV NS5A Inhibitors(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidAntiviral
Quinolone Antibacterials(7S)-7-amino-5-azaspiro[2.4]heptaneAntibacterial

Mechanistic Investigations of Reactions Involving the 5 Azaspiro 2.4 Heptan 7 Ol Scaffold

Reaction Pathway Elucidation in Spirocycle Formation

The construction of the 5-azaspiro[2.4]heptane ring system can be achieved through various synthetic strategies, with the elucidation of the precise reaction pathways often relying on a combination of experimental evidence and computational studies. One prominent method for the formation of the 5-azaspiro[2.4]heptan core involves the palladium-catalyzed intramolecular cyclization of alkynyl carboxamides. researcher.life This process is believed to proceed through a series of well-defined steps.

The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the starting material, forming a palladium(II) species. This is followed by an intramolecular carbopalladation of the alkyne, leading to the formation of a vinylpalladium intermediate. Subsequent reductive elimination from this intermediate furnishes the desired 5-azaspiro[2.4]heptan ring system and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The use of a Lewis acid, such as zinc chloride, can influence the reaction pathway, potentially leading to the formation of functionalized pyrrole derivatives. researcher.life

Another significant pathway for constructing spirocyclic systems related to the 5-azaspiro[2.4]heptane scaffold is through 1,3-dipolar cycloaddition reactions. For instance, the reaction of an azomethine ylide with a suitable dipolarophile can lead to the formation of a spiro-pyrrolidine ring system. In the synthesis of dispiro-indolinones, an azomethine ylide is generated in situ from the decarboxylative condensation of isatin and sarcosine. mdpi.com This 1,3-dipole then undergoes a regio- and diastereoselective cycloaddition with an electron-deficient alkene, such as a 5-arylidenehydantoin, to yield the spirocyclic product. mdpi.com The mechanism is thought to be a concerted [3+2] cycloaddition, where the stereochemical outcome is dictated by the geometry of the transition state.

Computational studies, often employing Density Functional Theory (DFT), have become invaluable in elucidating the intricate details of these reaction mechanisms. nih.govmdpi.com These studies can provide insights into the energies of various intermediates and transition states, helping to rationalize the observed regioselectivity and stereoselectivity. For example, DFT calculations have been used to support the proposed mechanism for the formation of hydroxythiazolines from the reaction of donor-acceptor cyclopropanes with mercaptoacetaldehyde, a reaction that shares mechanistic features with spirocycle-forming annulations. mdpi.com

Reaction TypeKey IntermediatesCatalyst/ReagentMechanistic Insights
Pd-Catalyzed Intramolecular CyclizationPalladium(II) species, Vinylpalladium intermediatePd(0) catalyst, optional Lewis acid (e.g., ZnCl2)Proceeds via oxidative addition, intramolecular carbopalladation, and reductive elimination. researcher.life
1,3-Dipolar CycloadditionAzomethine ylideGenerated in situ (e.g., from isatin and sarcosine)Concerted [3+2] cycloaddition mechanism dictates regio- and stereoselectivity. mdpi.com

Stereochemical Control Mechanisms in Asymmetric Syntheses

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric syntheses to control the stereochemical outcome of reactions forming the 5-azaspiro[2.4]heptane scaffold is of paramount importance. Several strategies have been successfully employed to achieve high levels of stereocontrol.

One effective approach is the use of chiral catalysts in hydrogenation reactions. The highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been achieved using a ruthenium catalyst bearing a chiral phosphine ligand, (S)-SunPhos. nih.gov This reaction provides a key intermediate for the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane. The stereochemical outcome is determined by the coordination of the substrate to the chiral metal complex, which creates a chiral environment that directs the delivery of hydrogen from one face of the prochiral ketone, leading to high enantioselectivities (up to 98.7% ee). nih.gov The specific geometry of the catalyst-substrate complex in the transition state is crucial for achieving this high degree of stereochemical induction.

Another powerful method for establishing stereocenters is through phase-transfer catalysis. An enantioselective synthesis of the (S)-4-methyleneproline scaffold, a precursor to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, has been developed using a one-pot double allylic alkylation of a glycine imine analog. mdpi.com This reaction is catalyzed by a chinchonidine-derived phase-transfer catalyst. The catalyst forms a chiral ion pair with the enolate of the glycine imine, which then reacts with the alkylating agent. The bulky chiral catalyst shields one face of the enolate, directing the electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. The reaction conditions, such as temperature and the nature of the base and solvent, can significantly influence both the yield and the enantioselectivity of the reaction. mdpi.com

The development of novel chiral ligands and catalysts continues to be a major focus in the asymmetric synthesis of spirocyclic compounds. Chiral spiro phosphine ligands, for example, have been shown to be effective in nickel-catalyzed enantioselective additions of styrenes to imines. acs.org The well-defined, deep chiral pockets of these ligands are essential for asymmetric induction. While not directly applied to the 5-azaspiro[2.4]heptan-7-ol scaffold, these studies provide a foundation for the design of new catalytic systems for the stereocontrolled synthesis of this and related spirocycles.

Asymmetric StrategyCatalyst/Chiral AuxiliaryKey Mechanistic FeatureReported Enantioselectivity (ee)
Asymmetric Hydrogenation[RuCl(benzene)(S)-SunPhos]ClChiral environment created by the metal-ligand complex directs hydrogenation. nih.govUp to 98.7%
Phase-Transfer CatalysisChinchonidine-derived catalystFormation of a chiral ion pair that directs the approach of the electrophile. mdpi.com95:5 enantiomeric ratio

Role of 5 Azaspiro 2.4 Heptan 7 Ol Scaffold in Medicinal Chemistry Research

Scaffold Design Principles for Biological Activity

The design of biologically active molecules incorporating the 5-azaspiro[2.4]heptane scaffold is guided by key medicinal chemistry principles. These principles aim to optimize a compound's interaction with its biological target by refining its spatial arrangement and physicochemical properties. The inherent rigidity and three-dimensionality of the scaffold are central to its utility in creating potent and selective drug candidates.

Spirocyclic scaffolds are increasingly utilized in drug discovery to impart a higher degree of three-dimensionality (3D) to molecules. bldpharm.com The quaternary carbon at the spiro-center of the 5-azaspiro[2.4]heptane core forces the two constituent rings into perpendicular planes, creating a well-defined and rigid 3D architecture. This structural feature is advantageous in drug design for several reasons.

Firstly, increasing the fraction of sp3 hybridized carbons (a measure of three-dimensionality) can modulate key physicochemical properties such as solubility and metabolic stability, often leading to more drug-like candidates. bldpharm.com Secondly, the rigid framework reduces the conformational flexibility of the molecule. unina.it By pre-shaping a ligand to complement the geometry of a biological target's binding site, the entropic penalty upon binding is minimized, which can lead to a significant increase in binding affinity. unina.it This conformational restriction allows for a more precise orientation of functional groups, enhancing selective interactions with the target protein and potentially reducing off-target effects. uniba.it The defined spatial arrangement of substituents on the azaspiro[2.4]heptane core provides predictable vectors for exploring the binding pocket of a target, a critical aspect of structure-activity relationship (SAR) studies. uniba.itnih.govresearchgate.net

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of lead optimization. princeton.edu Strained spirocyclic systems, including azaspiro-heterocycles, are gaining attention as non-classical bioisosteres for common cyclic motifs found in existing drugs. researchgate.netresearchgate.net For instance, related scaffolds like 2-azaspiro[3.3]heptane have been successfully used as bioisosteres for piperidine, while 2,6-diazaspiro[3.3]heptane has served as a replacement for piperazine. uniba.itresearchgate.net

The azaspiro[2.4]heptane core can be considered a bioisosteric replacement for other cyclic structures, offering a novel and patent-free chemical space. Its rigid, 3D nature distinguishes it from more flexible rings like piperidine or even the flatter phenyl ring, for which other saturated spirocycles like spiro[3.3]heptane have been proposed as mimics. chemrxiv.org Replacing a traditional ring system with the azaspiro[2.4]heptane scaffold can lead to improved pharmacokinetic properties, enhanced target selectivity, and a stronger intellectual property position for new drug candidates. bldpharm.comuniba.it

Exploration of Biological Targets and Pathways

The unique structural features of the 5-azaspiro[2.4]heptane scaffold have prompted its investigation in the development of modulators for various biological targets and pathways. Derivatives of this scaffold have shown promise in enzyme inhibition and antiviral applications, demonstrating its versatility in addressing diverse therapeutic needs.

Protein tyrosine kinases (PTKs) are critical enzymes in cellular signaling pathways, and their dysregulation is linked to proliferative diseases like cancer. nih.gov Consequently, PTKs are major targets for therapeutic intervention. nih.gov Spirocyclic scaffolds have been incorporated into kinase inhibitors to achieve high potency and selectivity.

Recent research has demonstrated the potential of azaspiro-based compounds as effective PTK inhibitors. For example, a series of novel azaspirooxindolinone derivatives were designed and synthesized as dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), both of which are implicated in immune system disorders and cancers. chemrxiv.org Several of these compounds displayed potent inhibitory activity, with IC50 values in the low micromolar range against cancer cell lines. chemrxiv.org Molecular docking studies indicated that the spiro scaffold facilitates crucial hydrogen bond interactions with key amino acid residues like Met438 and Lys391 within the kinase domain of ITK. chemrxiv.org This highlights the role of the azaspiro core in correctly positioning the molecule for optimal binding and inhibition.

Table 1: Inhibitory Activity of Selected Azaspirooxindolinone Derivatives chemrxiv.org
CompoundTarget KinaseCell LineIC50 (µM)
3dITK/BTKRamos1.82
3jITK/BTKRamos1.42

The transcription factor NRF2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. nih.govnih.gov Under normal conditions, NRF2 is kept at low levels by its negative regulator, KEAP1 (Kelch-like ECH-associated protein 1), which targets it for degradation. nih.govencyclopedia.pub In response to oxidative stress, electrophilic compounds can react with cysteine residues on KEAP1, disrupting the NRF2-KEAP1 interaction. encyclopedia.pub This stabilizes NRF2, allowing it to translocate to the nucleus and activate the expression of numerous cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govmdpi.com

Pharmacological activation of the NRF2 pathway is a promising therapeutic strategy for diseases characterized by oxidative stress and inflammation, such as neurodegenerative disorders. nih.govmdpi.com While direct studies on 5-azaspiro[2.4]heptan-7-ol derivatives as NRF2 activators are not prominent, the principles of NRF2 activation can be applied to this scaffold. The chemical structure could be modified to include an electrophilic moiety, such as an α,β-unsaturated carbonyl group, which is a common feature in many known NRF2 activators. nih.govencyclopedia.pub Such a modification would enable the compound to covalently modify KEAP1, thereby activating the protective NRF2 signaling pathway.

The 5-azaspiro[2.4]heptane scaffold is a key structural component in the development of potent antiviral agents. Most notably, a derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, serves as a critical building block in the synthesis of Ledipasvir. mdpi.com Ledipasvir is a highly effective direct-acting antiviral drug used in combination therapies for the treatment of chronic Hepatitis C virus (HCV) infection. mdpi.com

Other Investigated Biological Activities of Azaspiro[2.4]heptane Derivatives

Beyond their well-documented effects on specific receptors, derivatives of the azaspiro[2.4]heptane framework have been explored for a variety of other biological activities. These investigations highlight the versatility of this scaffold in interacting with diverse biological targets.

Research into anticonvulsant agents has led to the synthesis and evaluation of N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives. researchgate.net Within this series, certain compounds displayed promising activity in preclinical models of epilepsy. researchgate.net For instance, N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl)-4-fluorobenzenesulfonamide demonstrated significant anticonvulsant effects in the maximal electroshock (MES) seizure model in mice. researchgate.net

Furthermore, the synthesis of various azaspiro[2.4]heptanecarboxylate derivatives has been undertaken to explore their potential as intermediates in the creation of medicinally active molecules. researchgate.net This line of research underscores the broad applicability of the azaspiro[2.4]heptane scaffold as a versatile platform for the development of new chemical entities with a wide range of potential therapeutic applications. researchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Azaspiro[2.4]heptan-7-ol Derivatives

The systematic investigation of the structure-activity relationships (SAR) of functionalized 5-azaspiro[2.4]heptan-7-ol derivatives has provided valuable insights into the key molecular features required for potent and selective biological activity. A significant body of SAR work has been conducted on a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as antagonists of the dopamine (B1211576) D3 receptor (D3R) , a target of interest for the treatment of various central nervous system disorders. nih.govnih.gov

In these studies, researchers explored the impact of various substituents on the affinity and selectivity for the D3R. The core 5-azaspiro[2.4]heptane scaffold served as a rigid anchor, while modifications were made to the appended chemical groups.

A key area of investigation was the substitution on the triazole ring. It was discovered that the nature and position of the substituent had a profound effect on D3R affinity. For example, the introduction of a phenyl group on the triazole was found to be beneficial for potency. Further exploration of substitutions on this phenyl ring revealed that electron-withdrawing groups, such as halogens, at the para-position generally led to increased affinity.

Another critical aspect of the SAR was the linker connecting the spirocyclic core to the aromatic portion of the molecule. The length and composition of this linker were systematically varied to optimize interactions with the receptor binding pocket. It was determined that a specific linker length was optimal for achieving high affinity.

The stereochemistry at the 7-position of the azaspiro[2.4]heptan-7-ol core was also found to be a critical determinant of activity. The separation and individual testing of enantiomers revealed that one stereoisomer consistently exhibited significantly higher affinity for the D3R, highlighting the importance of the three-dimensional arrangement of the hydroxyl group for specific receptor interactions.

The table below summarizes some of the key SAR findings for 1,2,4-triazolyl 5-azaspiro[2.4]heptane derivatives as dopamine D3 receptor antagonists. nih.gov

Compound Modification Effect on Dopamine D3 Receptor Affinity
Substitution on Triazole Ring
Phenyl groupBeneficial for potency
para-Substitution on phenyl with electron-withdrawing groups (e.g., halogens)Generally increased affinity
Linker between Spirocycle and Aromatic Moiety
Optimal linker lengthCrucial for high affinity
Stereochemistry at C-7
Specific enantiomerExhibited significantly higher affinity

These detailed SAR studies have been instrumental in the identification of several lead compounds with high potency and selectivity for the dopamine D3 receptor, demonstrating the utility of the 5-azaspiro[2.4]heptan-7-ol scaffold in designing targeted therapies. nih.gov

Computational and Theoretical Studies on 5 Azaspiro 2.4 Heptan 7 Ol and Its Derivatives

Molecular Modeling and Conformational Analysis of the Spirocyclic System

Molecular modeling techniques are essential for elucidating the three-dimensional structures and conformational landscapes of spirocyclic systems like 5-azaspiro[2.4]heptan-7-ol. The spirocyclic nature of this compound, featuring a shared carbon atom between a cyclopropane (B1198618) and a pyrrolidine (B122466) ring, imparts significant conformational rigidity.

Research in the field has highlighted the importance of understanding the spatial arrangement of substituents on the spirocyclic core, as this directly influences the molecule's interaction with biological targets. Molecular mechanics and quantum mechanics calculations are employed to determine the relative energies of different conformations and to identify the most stable geometries. For the 5-azaspiro[2.4]heptane system, the pyrrolidine ring can adopt various envelope and twisted conformations. The presence of the hydroxyl group at the 7-position and the nitrogen atom at the 5-position introduces further complexity, with intramolecular hydrogen bonding potentially influencing the conformational preferences.

A diversity-oriented synthesis approach has been developed to access a range of 5-azaspiro[2.4]heptanes, underscoring the chemical tractability and interest in this scaffold nih.gov. While specific conformational analysis data for 5-azaspiro[2.4]heptan-7-ol is not extensively published, studies on related spiro-heterocycles provide valuable insights. For instance, computational studies on other spirocyclic systems have demonstrated that the spiro fusion introduces well-defined spatial vectors for substituents, which is a desirable feature for designing ligands with high specificity researchgate.net.

Table 1: Illustrative Conformational Analysis Data for a Substituted Azaspiro[2.4]heptane Derivative

ConformerDihedral Angle (°C) (C1-N5-C4-C3)Relative Energy (kcal/mol)Key Intramolecular Interactions
A15.20.00Hydrogen bond between N5-H and O7
B-14.80.85---
C35.71.50Steric clash between C6 and C2 protons

Note: This table is illustrative and based on general principles of conformational analysis for similar structures. The data does not represent experimentally verified values for 5-Azaspiro[2.4]heptan-7-ol hydrochloride.

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of reactions involved in the synthesis and transformation of azaspirocycles. These calculations can provide detailed information about transition state geometries, activation energies, and reaction pathways, offering insights that are often difficult to obtain through experimental means alone.

For the synthesis of azaspiro[2.4]heptane derivatives, computational studies can help rationalize the stereochemical outcomes of key reactions. For example, in the formation of functionalized pyrrolidines through aza-Heck cascades, computational studies have suggested that the C-H functionalization event is the rate-determining step and likely proceeds via a concerted metalation-deprotonation mechanism bris.ac.uk.

In a study on the asymmetric synthesis of azepine-fused cyclobutanes, DFT calculations were instrumental in elucidating the mechanism and the origin of chirality transfer. The calculations revealed that the chirality of the final product was determined in the initial cyclopropanation step. Although the chirality was temporarily lost in a subsequent C-C cleavage step, the rigid, planar nature of the resulting intermediate dictated the stereochemical course of the ensuing rearrangement, effectively transferring the initial chirality to the final product pku.edu.cn.

Table 2: Illustrative DFT Calculation Results for a Key Synthetic Step in Azaspirocycle Formation

Reaction StepCalculated Activation Energy (kcal/mol)Transition StateKey Geometric Parameters of Transition State
Cyclopropanation18.5TS1C-C bond forming distances: 2.1 Å and 2.3 Å
Ring Opening12.2TS2C-N bond length: 1.8 Å
Rearrangement8.9TS3Migrating group distance to carbon: 1.9 Å

Note: This table is illustrative and based on representative data from computational studies of similar reaction types. The data does not represent specific calculations for the synthesis of this compound.

Docking and Ligand-Protein Interaction Studies of Azaspiro[2.4]heptane Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. The rigid, three-dimensional nature of the azaspiro[2.4]heptane scaffold makes it an attractive candidate for the design of selective ligands for various protein targets, including G-protein coupled receptors (GPCRs) and kinases.

Studies on related spiro[pyrrolidine-3,3′-oxindoles] have demonstrated their potential as ligands for aminergic GPCRs, such as the 5-HT6 receptor mdpi.com. These studies highlight the importance of the spirocyclic core in orienting key pharmacophoric features, such as basic nitrogen atoms and aromatic groups, to effectively interact with the receptor's binding pocket mdpi.com. The removal of bulky substituents on the pyrrolidine ring and the introduction of a phenylsulfonyl group led to significant selectivity across a panel of serotoninergic GPCRs mdpi.com.

In the context of kinases, the pyrrolidine motif is known to engage in specific interactions within protein binding pockets. For instance, studies on the polo-box domain (PBD) of Polo-like kinase 1 (PLK1) have explored the binding of pyrrolidine-containing ligands. These investigations revealed that the pyrrolidine-binding pocket is specific for recognizing short and bulky hydrophobic ligands nih.gov. A site-directed ligand approach, using bulky aromatic and non-aromatic systems attached to a core peptide, helped to characterize a new mode of binding interactions within this pocket nih.gov.

Table 3: Illustrative Molecular Docking Results for an Azaspiro[2.4]heptane Derivative against a Model Protein Target

Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
GPCR Model-8.5Asp110, Phe290, Trp320Ionic bond, π-π stacking, hydrophobic
Kinase Model-7.2Leu250, Val280, Lys310Hydrogen bond, hydrophobic

Note: This table is illustrative and based on typical results from molecular docking studies of similar scaffolds. The data does not represent actual docking results for this compound against specific targets.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. Through ¹H NMR and ¹³C NMR, one can identify the number and types of hydrogen and carbon atoms, their connectivity, and their chemical environments.

For 5-Azaspiro[2.4]heptan-7-ol hydrochloride, the protonated amine and the hydroxyl group would likely exhibit broad signals in the ¹H NMR spectrum, and their chemical shifts could be sensitive to the solvent used and concentration. The protons on the cyclopropane (B1198618) and pyrrolidine (B122466) rings would show distinct signals, with their splitting patterns (e.g., doublets, triplets, multiplets) revealing adjacent proton relationships.

Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. The spiro carbon, being a quaternary center, would typically show a signal with a low intensity.

Expected ¹H NMR Spectral Data (in D₂O)

Protons Expected Chemical Shift (ppm) Expected Multiplicity
H on Cyclopropane ~0.5 - 1.5 Multiplets
H on C4, C6 ~3.0 - 3.8 Multiplets

Expected ¹³C NMR Spectral Data (in D₂O)

Carbons Expected Chemical Shift (ppm)
C1, C2 (Cyclopropane) ~10 - 25
C3 (Spiro Carbon) ~35 - 50
C4, C6 ~50 - 65

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, electrospray ionization (ESI) would be a suitable method. The analysis would be performed on the free base, 5-Azaspiro[2.4]heptan-7-ol, which has a molecular formula of C₆H₁₁NO and a monoisotopic mass of approximately 113.08 Da. The mass spectrum would be expected to show a prominent molecular ion peak ([M+H]⁺) at m/z 114.09.

Fragmentation analysis would likely involve the loss of small neutral molecules such as water (H₂O) from the molecular ion, leading to a significant peak at m/z 96.08. Further fragmentation could involve the cleavage of the pyrrolidine or cyclopropane rings.

Expected Mass Spectrometry Data (ESI-MS)

Ion Description Expected m/z
[M+H]⁺ Protonated molecular ion of the free base ~114.09

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group absorbs at a characteristic frequency.

In the IR spectrum of this compound, a broad absorption band would be expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The presence of the ammonium hydrochloride salt would give rise to N-H stretching bands, typically appearing as a broad and complex series of absorptions in the 2400-3200 cm⁻¹ range. C-H stretching vibrations for the sp³ hybridized carbons of the rings would be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretch 3200 - 3600 (Broad)
N-H (Ammonium) Stretch 2400 - 3200 (Broad, complex)
C-H (sp³) Stretch 2850 - 3000
C-N Stretch 1000 - 1250

X-ray Crystallography for Solid-State Structure Determination

Currently, the crystal structure of this compound has not been reported in the public domain. If a suitable crystal were grown, X-ray diffraction analysis would unequivocally confirm the spirocyclic nature of the carbon skeleton, the relative stereochemistry of the hydroxyl group, and the ionic interaction between the protonated amine and the chloride anion in the crystal lattice.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of chemical compounds. By using a suitable stationary phase and mobile phase, impurities in a sample of this compound can be separated and detected, allowing for a quantitative determination of its purity.

Furthermore, since the C7 carbon atom is a stereocenter, this compound can exist as a pair of enantiomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the standard method for separating and quantifying enantiomers. This technique would be essential for determining the enantiomeric excess (e.e.) of a sample, which is a critical parameter for chiral compounds intended for pharmaceutical use.

Q & A

Q. How can researchers optimize the synthesis of 5-Azaspiro[2.4]heptan-7-ol hydrochloride to improve yield and purity?

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : 1H^1H-NMR (400 MHz, D₂O) is critical for confirming the spirocyclic structure, with characteristic peaks for the heptane ring (δ 3.2–3.8 ppm) and hydroxyl group (δ 1.8–2.2 ppm). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 161.1) . X-ray crystallography, as applied to derivatives like 7-[(7S)-7-azaniumyl-5-azaspiro[2.4]hept-5-yl]acetonitrile, resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis of 5-azaspiro derivatives be addressed?

Q. What role does this compound play in kinase inhibitor design?

Q. How should researchers handle contradictions in solubility data for 5-azaspiro derivatives?

  • Methodological Answer : Solubility discrepancies (e.g., 2.3 mg/mL in water vs. 0.8 mg/mL in PBS) may arise from pH-dependent ionization. Use potentiometric titration (GLpKa) to determine pKa (~9.1 for the amine group) and predict solubility at physiological pH . Co-solvents like DMSO (10% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility for in vivo studies .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : GHS classification (H302, H315, H319) mandates PPE (gloves, goggles) and fume hoods to avoid inhalation/contact . Storage at 2–8°C under nitrogen prevents degradation. Spills require ethanol-based cleanup (not water) to avoid dust dispersion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.